5-Acetamidobenzene-1,3-dicarboxylic acid

Vue d'ensemble

Description

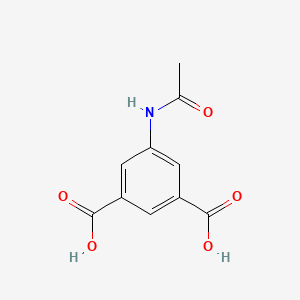

5-Acetamidobenzene-1,3-dicarboxylic acid, also known as 5-acetamidoisophthalic acid, is a derivative of benzenedicarboxylic acid. This compound is characterized by the presence of two carboxylic acid groups and an acetamido group attached to a benzene ring. It is a white crystalline solid with a molecular formula of C10H9NO5 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamidobenzene-1,3-dicarboxylic acid typically involves the acylation of isophthalic acid. One common method is the reaction of isophthalic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acetamidobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the benzene ring.

Applications De Recherche Scientifique

5-Acetamidobenzene-1,3-dicarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 5-acetamidobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid groups can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

- Phthalic Acid (1,2-benzenedicarboxylic acid)

- Isophthalic Acid (1,3-benzenedicarboxylic acid)

- Terephthalic Acid (1,4-benzenedicarboxylic acid)

Comparison: 5-Acetamidobenzene-1,3-dicarboxylic acid is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. Unlike its parent compounds, it can participate in additional hydrogen bonding and has different reactivity patterns, making it valuable for specific applications in research and industry .

Activité Biologique

5-Acetamidobenzene-1,3-dicarboxylic acid (C10H9NO5), also known as 5-acetamidophthalic acid, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity against various cancer cell lines, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular structure of this compound features two carboxylic acid groups and an acetamido group attached to a benzene ring. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits selective cytotoxicity towards malignant cells while showing reduced toxicity towards normal cells.

Case Study: Cytotoxicity Assay

A study conducted using the MTT assay evaluated the cytotoxic effect of this compound against several cancer cell lines including HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma). The results indicated that:

- HepG2 Cell Line : The IC50 value was found to be approximately 42 µg/mL, indicating significant cytotoxicity.

- MCF-7 Cell Line : The IC50 value was around 100 µg/mL, suggesting moderate cytotoxic effects.

- Normal Cell Lines (NIH 3T3 and HaCaT) : The compound exhibited IC50 values greater than 250 µg/mL, indicating lower toxicity levels compared to cancer cells.

The data suggest that this compound can selectively target cancerous cells while sparing normal cells, which is a desirable feature in anticancer drug development.

| Cell Line | IC50 (µg/mL) | Cell Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity. Research indicates that compounds with similar structures often exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

An evaluation of the antibacterial efficacy revealed that derivatives of benzene dicarboxylic acids can inhibit bacterial growth effectively. While specific data for this compound is limited, related compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Morphological changes observed in treated cells suggest that the compound may interfere with vital cellular functions such as:

- Cell Cycle Regulation : Disruption of normal cell cycle progression leading to cell death.

- Apoptosis Induction : Activation of apoptotic pathways evidenced by characteristic cellular morphology changes.

Propriétés

IUPAC Name |

5-acetamidobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQYZSYKZQESPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287379 | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-50-9 | |

| Record name | 6344-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.